molecular formula C14H11ClO B2688077 2-[(4-Chlorophenyl)methyl]benzaldehyde CAS No. 1321539-25-6

2-[(4-Chlorophenyl)methyl]benzaldehyde

Cat. No.: B2688077
CAS No.: 1321539-25-6
M. Wt: 230.69
InChI Key: ZVVBWUHNZYTNBH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a benzaldehyde derivative where a 4-chlorophenylmethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-Chlorophenyl)methyl]benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzaldehyde reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: 2-[(4-Chlorophenyl)methyl]benzoic acid.

    Reduction: 2-[(4-Chlorophenyl)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound without the 4-chlorophenylmethyl group.

    4-Chlorobenzaldehyde: A similar compound where the chlorine atom is directly attached to the benzene ring.

    2-[(4-Methylphenyl)methyl]benzaldehyde: A compound with a methyl group instead of a chlorine atom.

Uniqueness

2-[(4-Chlorophenyl)methyl]benzaldehyde is unique due to the presence of both the 4-chlorophenyl and benzaldehyde moieties, which confer distinct reactivity and properties. The chlorine atom enhances its electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBWUHNZYTNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321539-25-6
Record name 2-[(4-chlorophenyl)methyl]benzaldehyde
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